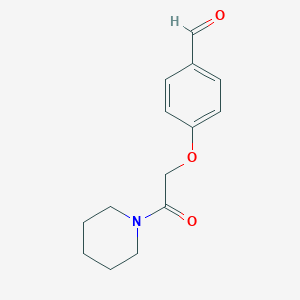

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

Description

Properties

IUPAC Name |

4-(2-oxo-2-piperidin-1-ylethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-10-12-4-6-13(7-5-12)18-11-14(17)15-8-2-1-3-9-15/h4-7,10H,1-3,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSOMRIFBTYVLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169149 | |

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17172-62-2 | |

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017172622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, p-(1-piperidinyl)carbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

it is likely that large-scale synthesis follows similar routes to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Functional Groups : The compound contains a benzaldehyde core, an ethoxy group, and a piperidine moiety, which contribute to its reactivity and biological interactions.

Synthetic Routes

The synthesis of 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde typically involves the reaction of benzaldehyde derivatives with piperidine derivatives. The methods can vary based on desired purity and yield, with industrial production often optimized for cost and efficiency.

Chemistry

In the realm of chemistry, this compound serves as a reactant in the synthesis of various derivatives, including:

- NR2B Selective NMDA Receptor Antagonists : These compounds are crucial for studying synaptic transmission and plasticity in the central nervous system.

- 5-Hydroxyaurone Derivatives : These derivatives have potential applications in medicinal chemistry due to their biological activities.

Biology

Research indicates that this compound exhibits significant biological activities:

- Cell Growth Inhibition : Studies have shown that it can inhibit the growth of human umbilical vein endothelial cells (HUVEC), suggesting potential applications in cancer research.

- Antifungal Activity : The compound has demonstrated antifungal properties by disrupting cellular antioxidation systems in fungi, indicating its potential as an antifungal agent.

Medicine

The compound is being explored for its therapeutic applications:

- Neuropharmacology : It interacts with NMDA receptors, which are vital for cognitive functions. Animal studies suggest that it may enhance memory performance through cholinergic modulation.

- Enzyme Inhibition : Molecular dynamics simulations indicate that it can inhibit acetylcholinesterase (AChE), providing insights into potential treatments for neurodegenerative diseases.

Cognitive Enhancement

In animal models, administration of this compound has resulted in improved memory performance. This suggests its potential role in enhancing cognitive functions through modulation of neurotransmitter systems.

Antifungal Efficacy

Clinical evaluations indicate that derivatives of this compound can significantly inhibit fungal growth. This finding provides a basis for further development of antifungal therapies targeting specific fungal pathogens.

Mechanism of Action

it is known to interact with specific molecular targets, such as NMDA receptors, which are involved in synaptic transmission and plasticity in the central nervous system. The exact pathways and molecular targets involved in its effects are still under investigation.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde

- CAS No.: 17172-62-2

- Molecular Formula: C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- Key Functional Groups : Benzaldehyde core, oxo-ethoxy linker, piperidine substituent .

Synthesis : Synthesized via nucleophilic substitution or condensation reactions involving 4-hydroxybenzaldehyde and piperidine-containing precursors. The oxo group likely arises from oxidation or carbonyl-introducing reagents .

Applications : Intermediate in pharmaceutical synthesis, particularly for compounds targeting kinase inhibition or antimicrobial activity .

Comparison with Structural Analogs

4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde

- CAS No.: 26815-04-3

- Molecular Formula: C₁₄H₁₉NO₂

- Molecular Weight : 233.31 g/mol

- Structural Difference : Lacks the oxo group in the ethoxy linker.

- Properties :

- Lower polarity due to absence of oxo group.

- Higher volatility (predicted boiling point ~350–400°C).

- Applications : Used in anti-inflammatory drug intermediates .

- Safety : Hazard statements include H319 (eye irritation) and H412 (harmful to aquatic life) .

Key Contrast : The oxo group in the target compound enhances polarity and may influence receptor binding in biological systems.

4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde

- CAS No.: 1429510-79-1 (bromo-substituted analog)

- Molecular Formula: C₁₆H₁₇NO₂ (non-brominated form)

- Structural Difference : Replaces piperidine with a 5-ethylpyridin-2-yl group.

- Higher logP (lipophilicity) compared to piperidine analogs.

- Applications : Intermediate in pioglitazone synthesis (antidiabetic drug) .

Key Contrast : The pyridine moiety may enhance metabolic stability but reduce solubility compared to the piperidine group.

3-Methoxy-4-(2-oxo-2-piperidin-1-yl-ethoxy)benzaldehyde

- CAS No.: Not listed; molecular formula C₁₅H₁₉NO₄

- Structural Difference : Methoxy group at the 3-position of the benzaldehyde ring.

- Properties :

- Applications: Potential use in hypoxia-targeting radiopharmaceuticals .

4-[2-(4-Methyl-2-phenyl-thiazole-5-yl)-2-oxo-ethoxy]benzaldehyde

- Structural Features : Thiazole ring replaces piperidine.

- Properties: Thiazole enhances antibacterial activity (Gram-positive inhibition noted for analogs) . Oxo-ethoxy linker preserved.

- Applications : Antimicrobial agent development .

Key Contrast : Thiazole’s heterocyclic nature introduces distinct pharmacophore interactions compared to piperidine.

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Weight | logP | Boiling Point (°C) | Water Solubility |

|---|---|---|---|---|

| Target Compound | 247.29 | 1.2* | ~450 (est.) | Low |

| 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | 233.31 | 1.8 | 350–400 (est.) | Moderate |

| 4-[2-(5-Ethylpyridin-2-yl)ethoxy]benzaldehyde | 255.32 | 2.1 | ~460 (est.) | Low |

| 3-Methoxy analog | 277.32 | 1.56 | 484±35 | Very Low |

*Estimated based on structural analogs.

Structural and Crystallographic Insights

- Target Compound : Flexible ethoxy linker allows conformational adaptability. Piperidine’s chair conformation may optimize hydrophobic interactions .

- 4-{2-[2-(4-Formylphenoxy)ethoxy]-ethoxy}benzaldehyde: X-ray studies show aromatic rings near-orthogonal (78.31° dihedral angle), with planar O–CH₂–CH₂ regions .

- Hypoxia-Targeting Analog : Nitroimidazole substituents enable redox-dependent binding in low-oxygen tissues .

Biological Activity

4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde is a synthetic compound with significant potential in biological applications, particularly in neuropharmacology and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H17NO3

- Molecular Weight : 247.29 g/mol

- Functional Groups : The compound features a benzaldehyde core, an ethoxy group, and a piperidine moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

- Neuropharmacological Effects :

- Enzyme Inhibition :

-

Antifungal Properties :

- Benzaldehyde derivatives, including this compound, have demonstrated antifungal activity by disrupting cellular antioxidation systems in fungi.

The mechanism of action involves the interaction of this compound with specific molecular targets:

- NMDA Receptor Interaction : The compound's piperidine ring is believed to facilitate binding to NMDA receptors, potentially altering synaptic transmission.

- AChE Inhibition : Molecular dynamics simulations suggest that the compound binds to both the catalytic and peripheral sites of AChE, leading to conformational changes that inhibit enzyme activity .

In Vitro Studies

Recent studies have evaluated the biological effects of this compound:

Case Studies

-

Cognitive Enhancement :

- In animal models, administration of this compound resulted in improved memory performance, suggesting its potential role in enhancing cognitive functions through cholinergic modulation.

-

Antifungal Efficacy :

- Clinical evaluations showed that derivatives of this compound could inhibit fungal growth significantly, providing a basis for further development in antifungal therapies.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Oxo-2-(piperidin-1-yl)ethoxy)benzaldehyde, and how can reaction efficiency be optimized?

The compound is typically synthesized via a multi-step process involving:

- Step 1 : Alkylation of 4-hydroxybenzaldehyde with a 2-oxo-2-(piperidin-1-yl)ethyl group using reagents like 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form the ethoxy bridge .

- Step 2 : Introduction of the piperidinyl-ketone moiety via nucleophilic substitution or condensation reactions. For example, coupling with piperidine under reflux in anhydrous THF with catalytic KI .

- Optimization : Reaction efficiency can be improved by controlling moisture (use of molecular sieves), optimizing stoichiometry (1:1.2 molar ratio of aldehyde to alkylating agent), and employing high-purity solvents to minimize side reactions .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the aldehyde proton (δ 9.8–10.2 ppm), ethoxy linker (δ 4.2–4.5 ppm), and piperidinyl protons (δ 1.4–2.8 ppm) .

- IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹) and the ketone C=O stretch (~1680 cm⁻¹) .

- X-ray Crystallography : For resolving stereochemistry and confirming solid-state conformation, as demonstrated in related benzaldehyde-piperidine derivatives .

Q. How should researchers handle stability and storage challenges for this aldehyde-containing compound?

- Storage : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the aldehyde group and photodegradation .

- Stability Testing : Monitor via TLC or HPLC over time; degradation products (e.g., carboxylic acid derivatives) can form if exposed to moisture or light .

Advanced Research Questions

Q. What strategies can resolve contradictory data in the reactivity of the aldehyde group with biomolecules like cysteine?

Conflicting reports on aldehyde-aminothiol interactions (e.g., cysteine) may arise from pH-dependent reactivity:

- Mechanistic Insight : At physiological pH (7.4), non-enzymatic condensation forms thiazolidine derivatives, but at acidic pH (<6), the reaction is reversible. Validate using LC-MS to track adduct formation and degradation .

- Competitive Studies : Compare reactivity with competing aldehydes (e.g., 4-nitrobenzaldehyde) under identical conditions to isolate steric/electronic effects .

Q. How can the piperidinyl-ketone moiety be modified to enhance target binding in drug discovery studies?

- Substitution Strategies : Replace the ketone with a thioketone or hydroxylamine group to alter hydrogen-bonding capacity. For example, NaBH₄ reduction of the ketone to a secondary alcohol increases hydrophilicity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like diacylglycerol kinase, where piperidine derivatives show inhibitory activity .

Q. What experimental approaches validate the compound’s role as a biochemical probe in enzyme inhibition assays?

- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates. Include controls with structurally similar but inactive analogs to confirm specificity .

- Pull-Down Experiments : Functionalize the aldehyde group with a biotin tag via hydrazone linkage to isolate enzyme complexes from cell lysates, followed by Western blotting .

Q. How can researchers address discrepancies in reported cytotoxicity profiles across cell lines?

- Dose-Response Analysis : Perform MTT assays across a wider concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Metabolic Profiling : Use metabolomics (GC-MS or LC-MS) to track cell-specific detoxification pathways, such as aldehyde dehydrogenase activity, which may explain resistance in certain lines .

Methodological Tables

Q. Table 1. Key Synthetic Parameters and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 72 | >95% | |

| 2 | Piperidine, THF, ∆ | 68 | 92% |

Q. Table 2. Spectral Data for Structural Confirmation

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Aldehyde | 10.1 (s) | 192.5 | 1702 |

| Piperidinyl | 2.6 (m) | 45.8, 25.3 | – |

| Ethoxy linker | 4.3 (t) | 68.4 | 1120 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.